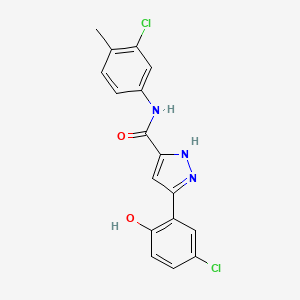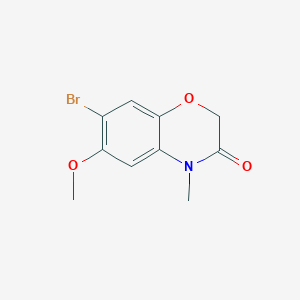
tert-butyl (3R)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3R)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate is a synthetic organic compound that features a tert-butyl ester group, a cyclopropyl ring, and a substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate typically involves multiple steps:
Formation of the Cyclopropyl Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Substitution on the Phenyl Ring:
Esterification: The final step involves the esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amino group or reduce other functional groups present.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted phenyl derivatives and modified cyclopropyl esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl (3R)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical intermediate or as a ligand in biochemical assays.
Medicine
In medicinal chemistry, it could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of tert-butyl (3R)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl (3R)-3-(3-amino-4-methylphenyl)-3-cyclopropylpropanoate
- tert-butyl (3R)-3-(3-amino-4-fluorophenyl)-3-cyclopropylpropanoate
Eigenschaften
Molekularformel |
C16H22ClNO2 |
|---|---|
Molekulargewicht |
295.80 g/mol |
IUPAC-Name |
tert-butyl (3R)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate |
InChI |
InChI=1S/C16H22ClNO2/c1-16(2,3)20-15(19)9-12(10-4-5-10)11-6-7-13(17)14(18)8-11/h6-8,10,12H,4-5,9,18H2,1-3H3/t12-/m1/s1 |
InChI-Schlüssel |
GNOBKQQGLNNTQT-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)C[C@H](C1CC1)C2=CC(=C(C=C2)Cl)N |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(C1CC1)C2=CC(=C(C=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-[2-(4-chlorophenyl)hydrazinylidene][4-(naphthalen-2-yl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14094855.png)
![N-[(3-bromo-5-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14094864.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(2-hydroxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094866.png)
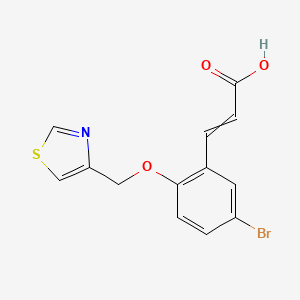

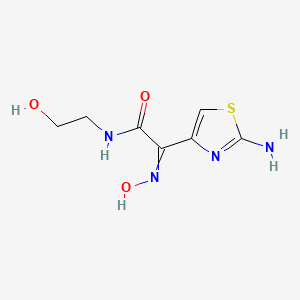
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B14094883.png)
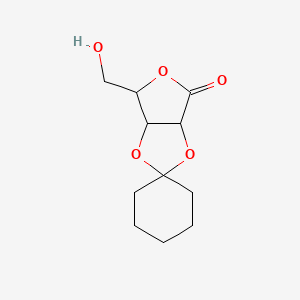
![3-(2-hydroxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B14094892.png)
![1-(4-Tert-butylphenyl)-7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094897.png)
![3-(4-fluorophenyl)-2,5-dimethyl-6-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14094900.png)
![N-[(E)-benzylideneamino]pyrazine-2-carboxamide](/img/structure/B14094903.png)
